Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate
Overview
Description
Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate is a chemical compound that belongs to the class of phenylacetate derivatives. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its unique structural features, which include a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring, making it a valuable compound for various scientific applications.
Preparation Methods
The synthesis of Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the brominated phenylacetate with other organic fragments. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
In industrial production, the compound can be synthesized in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. Reagents such as potassium permanganate or chromium trioxide are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative, while reduction of the cyano group would produce the corresponding amine.
Scientific Research Applications
Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving cyano and difluoromethyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate exerts its effects depends on its specific application. In chemical reactions, the bromine atom and cyano group serve as reactive sites for further functionalization. The difluoromethyl group can influence the compound’s reactivity and stability by altering electronic properties.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved would depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Methyl 4-bromo-5-cyano-2-(difluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:
Methyl 4-bromo-2-cyano-5-(difluoromethyl)phenylacetate: Similar in structure but with different positions of the cyano and difluoromethyl groups.
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate: Another isomer with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct reactivity and properties compared to its isomers and other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-bromo-5-cyano-2-(difluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)3-6-2-7(5-15)9(12)4-8(6)11(13)14/h2,4,11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBFDNUELSBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.